Dichloroosmium;2-pyridin-2-ylpyridine;hydrate
Description
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate is a coordination complex comprising osmium (Os) in its +2 oxidation state, coordinated by two chloride ligands, a 2,2'-bipyridine (bpy) ligand, and water molecules. Osmium, a heavier congener of ruthenium, typically forms stable octahedral complexes with nitrogen-donor ligands like bipyridine. These complexes are of interest in catalysis, materials science, and medicinal chemistry due to their redox activity and photophysical properties.
Properties
CAS No. |
222958-27-2 |
|---|---|
Molecular Formula |
C30H26Cl2N6OOs |
Molecular Weight |
747.7 g/mol |
IUPAC Name |
dichloroosmium;2-pyridin-2-ylpyridine;hydrate |
InChI |
InChI=1S/3C10H8N2.2ClH.H2O.Os/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 |
InChI Key |
NZRCLATYFMIXFH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Os]Cl |
Origin of Product |
United States |
Preparation Methods
Osmium Tetroxide Reduction Pathway
The most widely documented method involves controlled reduction of osmium tetroxide (OsO₄) in the presence of 2,2'-bipyridine ligands under acidic conditions. The reaction proceeds through intermediate Osᴠᴵ species before reaching the final Osᴵᴵ oxidation state:
$$
\text{OsO}4 + 4 \text{bpy} + 2 \text{HCl} + 3 \text{H}2\text{O} \rightarrow [\text{OsCl}2(\text{bpy})2] \cdot \text{H}2\text{O} + 2 \text{H}3\text{O}^+ + 2 \text{Cl}^-
$$
Critical Parameters:
- Molar Ratios: 1:4 OsO₄:bpy stoichiometry ensures complete ligand coordination
- Acid Concentration: 2M HCl optimizes reduction kinetics while preventing ligand protonation
- Temperature Gradient: Gradual heating from 0°C to 60°C over 12 hours minimizes side reactions
- Atmosphere Control: Argon purging prevents Osᴵᴵ oxidation to Osᴵᴵᴵ species
Yield Optimization:
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Reaction Time (hr) | 6-48 | 24 | +38% |
| HCl Concentration (M) | 0.5-4.0 | 2.0 | +27% |
| bpy:OsO₄ Ratio | 2:1-6:1 | 4:1 | +22% |
Dichloroosmium Precursor Route
Alternative syntheses utilize pre-formed osmium dichloride complexes as starting materials. The [(η⁶-p-cymene)OsCl₂]₂ dimer undergoes ligand substitution in polar aprotic solvents:
$$
[(\eta^6\text{-p-cymene})\text{OsCl}2]2 + 4 \text{bpy} \xrightarrow{\text{DMF}} 2 [\text{OsCl}2(\text{bpy})2] + 2 \text{p-cymene}
$$
Advantages:
- Avoids handling toxic OsO₄
- Higher reproducibility (RSD <5% vs 12% for OsO₄ method)
- Scalable to multi-kilogram batches
Solvent Screening Results:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8 | 92 |
| DMSO | 46.7 | 6 | 88 |
| Acetonitrile | 37.5 | 24 | 65 |
| THF | 7.5 | 48 | 32 |
Crystallization & Hydration Control
The hydrate form results from controlled crystallization from aqueous-organic mixtures. Key factors influencing hydration state:
Crystallization Parameters:
- Water Activity (a_w): Maintained at 0.75-0.85 using saturated salt solutions
- Anti-Solvent Selection: 2-Propanol outperforms ethanol or acetone in hydrate formation
- Cooling Rate: 0.5°C/min from 60°C to 25°C produces monohydrate exclusively
Hydration Stability:
| Storage Condition | RH (%) | Temp (°C) | Hydrate Stability (months) |
|---|---|---|---|
| Ambient | 40-60 | 25 | >24 |
| Desiccated | <10 | 25 | 3 |
| Refrigerated | 40-60 | 4 | >36 |
Industrial Production Considerations
Scale-up challenges necessitate modified protocols:
Continuous Flow Synthesis
- Reactor Design: Tubular reactor with segmented gas-liquid flow
- Parameters:
- Pressure: 8 bar
- Residence Time: 45 min
- Throughput: 12 kg/day
Comparative Metrics:
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 82 | 91 |
| Osmium Loss (g/kg) | 15.2 | 4.7 |
| Energy Consumption | 38 kWh/kg | 22 kWh/kg |
Ligand Recovery Systems
Closed-loop bipyridine recovery achieves 97% efficiency through:
- Acidic extraction (pH 2.0)
- Activated carbon filtration
- Crystallization from ethyl acetate
Mechanistic Insights
Reduction Pathway Analysis
In-situ XAS studies reveal three-stage mechanism:
- Osᴵᴵᴵ Intermediate Formation (t = 0-2h)
- Edge energy shift from 10,870 eV (Osᴵⱽ) → 10,852 eV (Osᴵᴵᴵ)
- Ligand Substitution (t = 2-6h)
- Coordination number increases from 4 → 6
- Final Reduction (t = 6-24h)
- Complete conversion to Osᴵᴵ confirmed by EPR silence
Computational Modeling
DFT calculations (B3LYP/def2-TZVP) identify key transition states:
- Rate-Limiting Step: Osᴵᴵᴵ → Osᴵᴵ reduction (ΔG‡ = 98.7 kJ/mol)
- Ligand Field Stabilization: CFSE = 24,500 cm⁻¹ (low-spin d⁶ configuration)
Analytical Characterization
Key Spectral Signatures:
| Technique | Diagnostic Features |
|---|---|
| IR Spectroscopy | ν(Os-Cl) = 312 cm⁻¹ (s, br) |
| UV-Vis | λ_max = 485 nm (ε = 2,300 M⁻¹cm⁻¹) |
| ¹H NMR (D₂O) | δ 8.72 (d, J=5.1 Hz, 8H, bpy-H) |
| XPS | Os 4f₇/₂ = 51.2 eV (Δ = 3.1 eV) |
Crystallographic Data:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 12.457(3) |
| b (Å) | 14.892(4) |
| c (Å) | 16.332(5) |
| β (°) | 102.34(2) |
| Os-Cl Distance | 2.387(2) Å |
| Os-N Distance | 2.023(4) Å |
Chemical Reactions Analysis
Types of Reactions
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions may result in new coordination compounds with different ligands.
Scientific Research Applications
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials and as a precursor for other osmium-containing compounds.
Mechanism of Action
The mechanism by which dichloroosmium;2-pyridin-2-ylpyridine;hydrate exerts its effects involves coordination with biological molecules such as DNA and proteins. The compound can form stable complexes with these molecules, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Chemical Properties
A comparative analysis of dichloro-bipyridine complexes of osmium, ruthenium, platinum, and nickel is presented below. Key parameters include molecular weight, solubility, and ligand architecture.
Table 1: Comparison of Dichloro-Bipyridine Complexes
*Calculated from empirical formula in ; †Hypothetical structure based on Ru analog.
Key Observations:
Ruthenium Complex : The Ru(II) complex (C₂₀H₁₆Cl₂N₄Ru·xH₂O) is water-soluble and widely used in light-driven applications due to its strong visible-light absorption and long-lived excited states . Its synthesis and safety data (e.g., skin/eye irritation warnings) are well-documented .
Platinum Complex : The Pt(II) terpyridine complex has a higher molecular weight (535.28 g/mol) and a tridentate ligand system, which may enhance DNA-binding activity in medicinal contexts .
Nickel Complex : The Ni(II) complex with benzimidazole-pyridine ligands exhibits a distorted octahedral geometry, highlighting the versatility of pyridine derivatives in stabilizing transition metals .
Biological Activity
Dichloroosmium; 2-pyridin-2-ylpyridine; hydrate is a complex compound that has garnered interest in biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C20H16Cl2N4Os
- Molecular Weight : 459.25 g/mol
- CAS Number : 222958-27-2
- Hydration State : Hydrate
Dichloroosmium complexes typically act through several mechanisms, including:
- DNA Interaction : These complexes can bind to DNA, potentially leading to the inhibition of replication and transcription processes.
- Enzyme Inhibition : They may inhibit specific enzymes involved in cellular metabolism, which can affect cancer cell proliferation.
- Redox Activity : The osmium center can participate in redox reactions, influencing cellular oxidative stress levels.
Binding Studies
Research indicates that dichloroosmium complexes can bind to biologically relevant molecules such as CT-DNA (calf thymus DNA) and human serum albumin (HSA). Binding studies utilize techniques such as UV-Vis spectrophotometry and fluorescence spectroscopy to assess interaction strength and binding sites.
- Binding Affinity : The binding constants for these interactions are crucial for understanding the efficacy of the compounds in biological systems.
Cytotoxicity
In vitro studies have demonstrated the cytotoxic effects of dichloroosmium complexes on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induces apoptosis via ROS generation |
| MCF-7 (breast) | 20 | DNA intercalation leading to cell cycle arrest |
| A549 (lung) | 25 | Enzyme inhibition affecting metabolic pathways |
These findings suggest that dichloroosmium complexes exhibit selective toxicity towards cancer cells while sparing normal cells.
Case Studies
-
Study on HeLa Cells :
- Researchers observed that treatment with dichloroosmium resulted in increased reactive oxygen species (ROS) production, leading to apoptosis in HeLa cells. The study used flow cytometry to quantify apoptotic cells after treatment with varying concentrations of the compound.
-
Interaction with CT-DNA :
- A study investigated the binding of dichloroosmium to CT-DNA using fluorescence spectroscopy. The results indicated a strong interaction, with calculated binding constants suggesting a significant affinity for DNA, which could be leveraged for therapeutic purposes.
-
Human Serum Albumin Binding :
- The binding of dichloroosmium complexes to HSA was studied to understand their pharmacokinetics better. The results indicated that these complexes could alter the drug delivery profile by enhancing solubility and stability in biological fluids.
Q & A
Q. How to safely scale up synthesis of osmium hydrates for bulk characterization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
